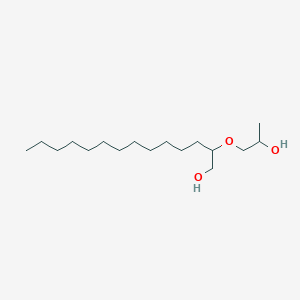

2-(2-Hydroxypropoxy)tetradecan-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-(2-Hydroxypropoxy)tétradécan-1-ol est un composé chimique de formule moléculaire C17H36O3. C'est un dérivé du tétradécanol, où un groupe hydroxypropoxy est attaché au deuxième carbone de la chaîne tétradécanol. Ce composé est connu pour ses propriétés tensioactives et est utilisé dans diverses applications industrielles et scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-(2-Hydroxypropoxy)tétradécan-1-ol implique généralement la réaction du tétradécanol avec l'oxyde de propylène. La réaction est catalysée par une base telle que l'hydroxyde de potassium (KOH) ou l'hydroxyde de sodium (NaOH). Le processus implique les étapes suivantes:

Préparation du tétradécanol: Le tétradécanol peut être obtenu à partir de sources naturelles telles que l'huile de noix de coco ou l'huile de palmiste par hydrogénation de l'acide myristique.

Réaction avec l'oxyde de propylène: Le tétradécanol est mis à réagir avec l'oxyde de propylène en présence d'un catalyseur basique.

Méthodes de production industrielle

La production industrielle du 2-(2-Hydroxypropoxy)tétradécan-1-ol suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des réacteurs à flux continu pour assurer un mélange et une réaction efficaces. Le produit est ensuite purifié par distillation ou cristallisation pour obtenir la pureté souhaitée.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(2-Hydroxypropoxy)tétradécan-1-ol subit diverses réactions chimiques, notamment:

Oxydation: Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des acides carboxyliques.

Réduction: Le composé peut être réduit pour former des alcanes ou des alcools.

Substitution: Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels tels que les halogénures ou les esters.

Réactifs et conditions courants

Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution: Des réactifs comme le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3) sont utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation: Cétones, acides carboxyliques.

Réduction: Alcanes, alcools.

Substitution: Halogénures, esters.

Applications De Recherche Scientifique

Le 2-(2-Hydroxypropoxy)tétradécan-1-ol a plusieurs applications en recherche scientifique:

Chimie: Utilisé comme tensioactif dans diverses réactions chimiques pour améliorer la solubilité et les vitesses de réaction.

Biologie: Employé dans la formulation de tampons et de milieux biologiques.

Médecine: En cours d'investigation pour son utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa nature amphiphile.

Industrie: Utilisé dans la production de détergents, d'émulsifiants et de lubrifiants.

Mécanisme d'action

Le mécanisme d'action du 2-(2-Hydroxypropoxy)tétradécan-1-ol est principalement basé sur ses propriétés tensioactives. Le composé réduit la tension superficielle des solutions aqueuses, permettant un meilleur mélange et une meilleure interaction des substances hydrophobes et hydrophiles. Cette propriété est cruciale dans des applications telles que l'émulsification, la solubilisation et la dispersion.

Mécanisme D'action

The mechanism of action of 2-(2-Hydroxypropoxy)tetradecan-1-OL is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, solubilization, and dispersion.

Comparaison Avec Des Composés Similaires

Composés similaires

Tétradécanol: Un alcool gras à chaîne linéaire présentant des propriétés tensioactives similaires.

2-(2-Hydroxyethoxy)tétradécan-1-ol: Un composé similaire avec un groupe éthoxy au lieu d'un groupe propoxy.

2-(2-Hydroxypropoxy)hexadécan-1-ol: Un composé avec une chaîne carbonée plus longue (hexadécanol) et un groupe propoxy.

Unicité

Le 2-(2-Hydroxypropoxy)tétradécan-1-ol est unique en raison de sa combinaison spécifique d'un squelette tétradécanol avec un groupe hydroxypropoxy. Cette structure confère des propriétés tensioactives distinctes, ce qui la rend adaptée à des applications spécialisées dans divers domaines.

Propriétés

Numéro CAS |

741268-14-4 |

|---|---|

Formule moléculaire |

C17H36O3 |

Poids moléculaire |

288.5 g/mol |

Nom IUPAC |

2-(2-hydroxypropoxy)tetradecan-1-ol |

InChI |

InChI=1S/C17H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-17(14-18)20-15-16(2)19/h16-19H,3-15H2,1-2H3 |

Clé InChI |

MIWRSJYBHKYWRR-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCC(CO)OCC(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12517164.png)

![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)

![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)

![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)

![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)

![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)

![1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B12517244.png)